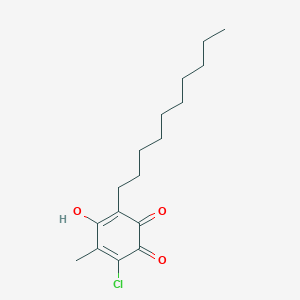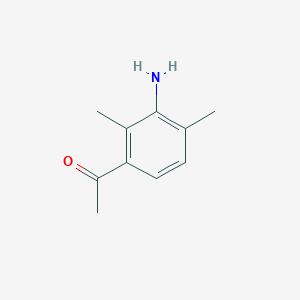
N'-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide, also known as OXA-23, is a β-lactamase enzyme that is commonly found in Acinetobacter baumannii. This enzyme is responsible for the resistance of Acinetobacter baumannii to β-lactam antibiotics, which are commonly used to treat bacterial infections.
Wirkmechanismus
The mechanism of action of N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide involves the hydrolysis of β-lactam antibiotics, which are commonly used to treat bacterial infections. This enzyme breaks down the β-lactam ring of these antibiotics, rendering them ineffective against Acinetobacter baumannii.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide are primarily related to its role in antibiotic resistance. This enzyme allows Acinetobacter baumannii to survive in the presence of β-lactam antibiotics, which can lead to the development of antibiotic-resistant infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide in lab experiments is that it provides insight into the mechanisms of antibiotic resistance. This knowledge can be used to develop new antibiotics that are effective against Acinetobacter baumannii and other antibiotic-resistant pathogens.
A limitation of studying N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide in lab experiments is that it is difficult to study the enzyme in its natural environment. Acinetobacter baumannii is a complex organism that is difficult to culture in the lab, which can make it challenging to study the enzyme in a realistic setting.
Zukünftige Richtungen
There are several future directions for research on N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide. One area of focus is the development of new antibiotics that are effective against Acinetobacter baumannii and other antibiotic-resistant pathogens. Another area of focus is the development of new methods for studying the enzyme in its natural environment, which could provide valuable insights into the mechanisms of antibiotic resistance. Additionally, research could be conducted to identify other enzymes and mechanisms that contribute to antibiotic resistance in Acinetobacter baumannii and other pathogens.
Synthesemethoden
The synthesis of N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with pyrrolidine-1-carboximidamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N-hydroxysuccinimide (NHS).
Wissenschaftliche Forschungsanwendungen
N-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide has been widely studied in scientific research due to its role in antibiotic resistance. This enzyme is commonly found in Acinetobacter baumannii, which is a pathogen that is responsible for a variety of infections, including pneumonia, bloodstream infections, and urinary tract infections.
Eigenschaften
CAS-Nummer |
114212-83-8 |
|---|---|
Produktname |
N'-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide |
Molekularformel |
C8H13N5O |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
N'-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C8H13N5O/c1-6-10-8(14-12-6)11-7(9)13-4-2-3-5-13/h2-5H2,1H3,(H2,9,10,11,12) |
InChI-Schlüssel |
PIINYFHNSMVTLG-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NOC(=N1)/N=C(/N)\N2CCCC2 |
SMILES |
CC1=NOC(=N1)N=C(N)N2CCCC2 |
Kanonische SMILES |
CC1=NOC(=N1)N=C(N)N2CCCC2 |
Synonyme |
N-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboximidamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



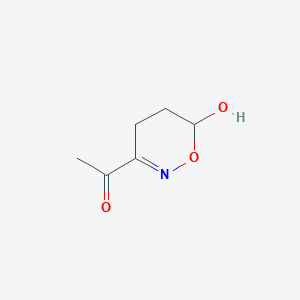
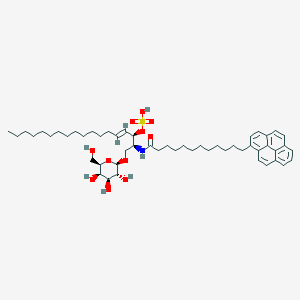
![Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester](/img/structure/B38742.png)
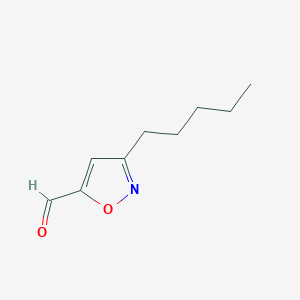
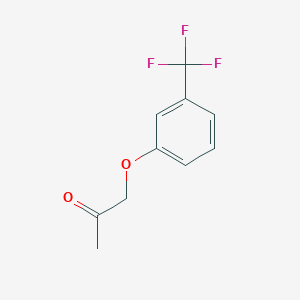
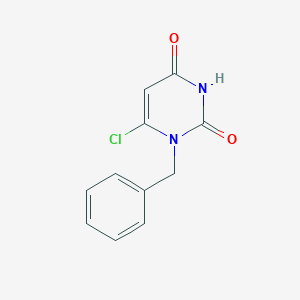
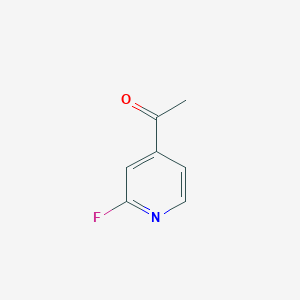

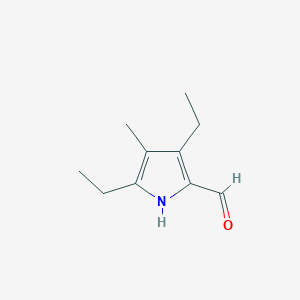
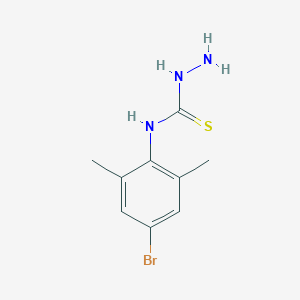
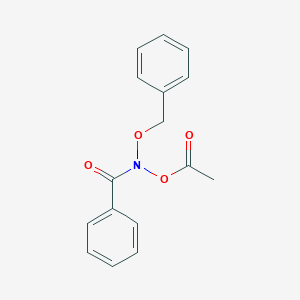
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B38761.png)
